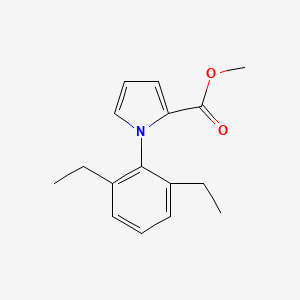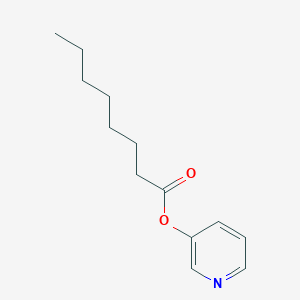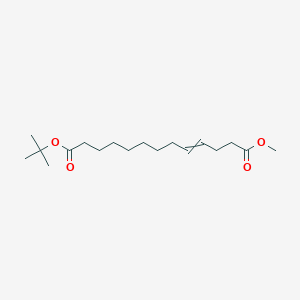
13-tert-Butyl 1-methyl tridec-4-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-tert-Butyl 1-methyl tridec-4-enedioate is an organic compound characterized by its complex structure, which includes a tert-butyl group, a methyl group, and a tridec-4-enedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-tert-Butyl 1-methyl tridec-4-enedioate typically involves multiple steps, starting from simpler organic molecules. One common method involves the esterification of a tridec-4-enedioic acid derivative with tert-butyl alcohol and methyl alcohol under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
13-tert-Butyl 1-methyl tridec-4-enedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
13-tert-Butyl 1-methyl tridec-4-enedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: Its derivatives are explored for their pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 13-tert-Butyl 1-methyl tridec-4-enedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
13-tert-Butyl 1-methyl tridec-4-enedioate: shares similarities with other esters and carboxylic acid derivatives, such as methyl tert-butyl ether and tert-butyl acetate.
Methyl tert-butyl ether: Known for its use as a fuel additive, it has a simpler structure but shares the tert-butyl group.
tert-Butyl acetate: Another ester with a tert-butyl group, used as a solvent and in organic synthesis.
Uniqueness
What sets this compound apart is its longer carbon chain and the presence of both tert-butyl and methyl groups, which confer unique chemical and physical properties. These properties make it suitable for specialized applications in research and industry.
Properties
CAS No. |
111699-09-3 |
|---|---|
Molecular Formula |
C18H32O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
13-O-tert-butyl 1-O-methyl tridec-4-enedioate |
InChI |
InChI=1S/C18H32O4/c1-18(2,3)22-17(20)15-13-11-9-7-5-6-8-10-12-14-16(19)21-4/h8,10H,5-7,9,11-15H2,1-4H3 |
InChI Key |
WAHQRYKIKKQUCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCC=CCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


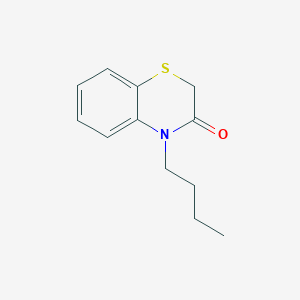
![1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl-](/img/structure/B14316607.png)
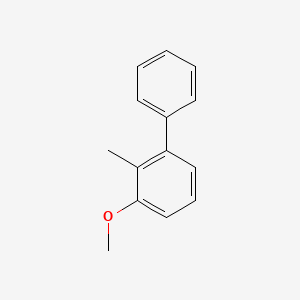
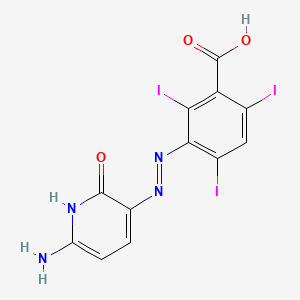
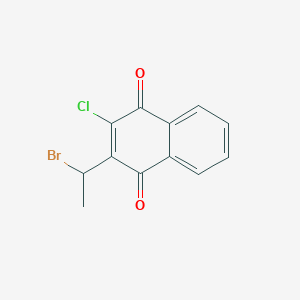
![3-[(4-Nonylphenyl)sulfanyl]propanoic acid](/img/structure/B14316634.png)

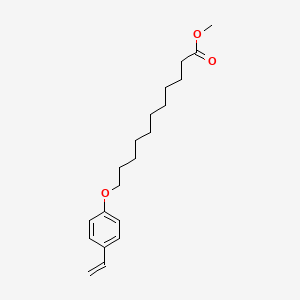
![Ethyl [2-(phenyltellanyl)hexadecyl]carbamate](/img/structure/B14316659.png)
![4,4'-[(3-Aminophenyl)methylene]diphenol](/img/structure/B14316663.png)
